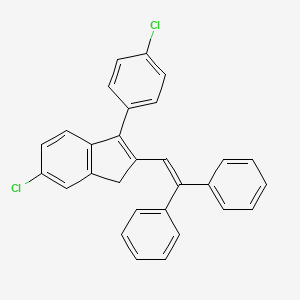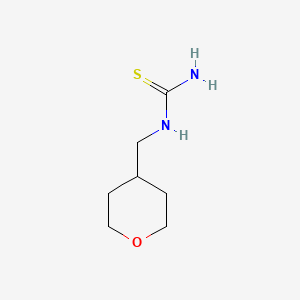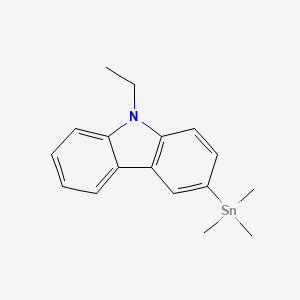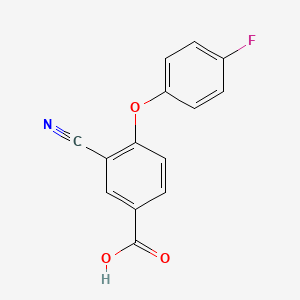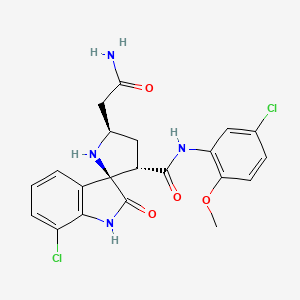
C21H20Cl2N4O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains multiple functional groups, including nitro, amide, and dichlorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves several steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone ring.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the quinazolinone ring using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Final Product: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenyl)pentylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, using oxidizing agents like potassium permanganate.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the quinazolinone core play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: can be compared with similar compounds such as:
- N-(2,6-dichlorophenyl)-2-[N-ethyl-1-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]acetamide .
- N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’- 1benzopyran-3’,3’‘-oxetane]-6’-yl}-3,5-dichloropyridine-2-carboxamide .
These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C21H20Cl2N4O4 |
|---|---|
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C21H20Cl2N4O4/c1-31-16-6-5-10(22)7-15(16)25-19(29)13-8-11(9-17(24)28)27-21(13)12-3-2-4-14(23)18(12)26-20(21)30/h2-7,11,13,27H,8-9H2,1H3,(H2,24,28)(H,25,29)(H,26,30)/t11-,13-,21+/m1/s1 |
InChI-Schlüssel |
JPCVPUJNDFUPRY-FTFVXWMISA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@H]2C[C@@H](N[C@@]23C4=C(C(=CC=C4)Cl)NC3=O)CC(=O)N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(NC23C4=C(C(=CC=C4)Cl)NC3=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


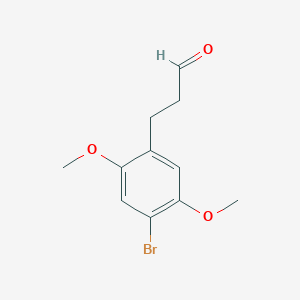
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
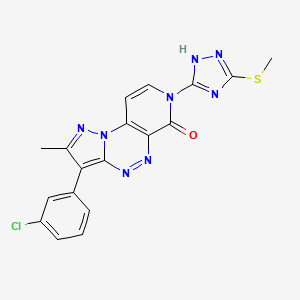
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)
![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
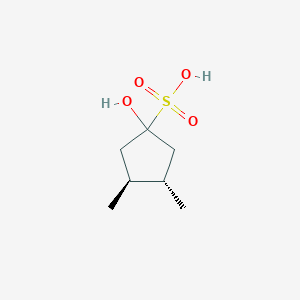
![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
